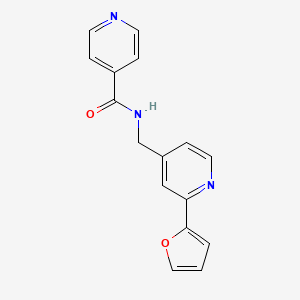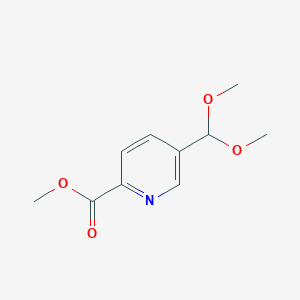
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate
説明
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate (MDMPC) is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a pyridine derivative that has been synthesized using various methods, and has been found to have interesting biochemical and physiological effects. In
科学的研究の応用
Synthesis and Chemical Reactions
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate serves as an intermediate in the synthesis of complex molecules. Its reactivity has been exploited in various chemical transformations, such as the synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics like GE 2270 A, showcasing its utility in constructing molecules with significant antibiotic properties (Okumura et al., 1998). Additionally, it is used in the preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions, indicating its versatility in synthesizing pyridine derivatives for further chemical studies (Danheiser et al., 2003).
Material Science and Ligand Design
In material science, methyl 5-(dimethoxymethyl)pyridine-2-carboxylate has been utilized in the design of new ligands for metal coordination complexes. For instance, its conversion into methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate showcases the potential to form unsymmetrical diamide ligands that can coordinate with metals, offering pathways for the development of novel materials (Napitupulu et al., 2006).
Liquid Crystal Research
Research into liquid crystals has benefited from derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate. Specifically, the synthesis and mesomorphic property investigation of a pyridine-based compound, highlighting its potential applications in supercapacitors and electronic devices, demonstrates the chemical's relevance in advancing materials with unique electronic properties (Karanlık et al., 2019).
Synthesis of Functionalized Molecules
The compound's utility extends to the synthesis of highly functionalized molecules, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for creating diverse pyridin-3-ylisoxazoles. This emphasizes its role in generating new chemical entities that could have applications in drug development and other areas of chemistry (Ruano et al., 2005).
Antiviral Research
In antiviral research, derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate have been explored for their potential in HIV-1 integrase strand transfer inhibitors (INSTIs), underscoring the compound's significance in the development of new antiviral therapies. The methodology for synthesizing bicyclic carbamoyl pyridones from this compound illustrates its applicability in crafting molecules with potential therapeutic value (Mahajan et al., 2023).
特性
IUPAC Name |
methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)8-5-4-7(6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFUIEBNXZAMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

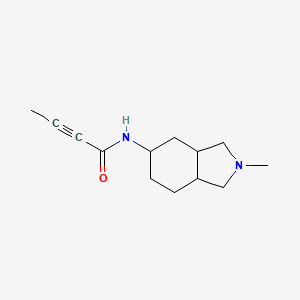

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
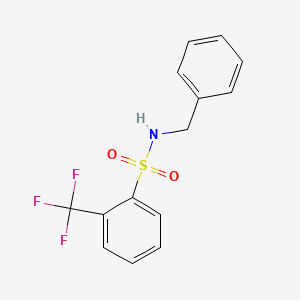
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
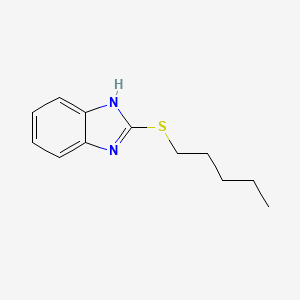
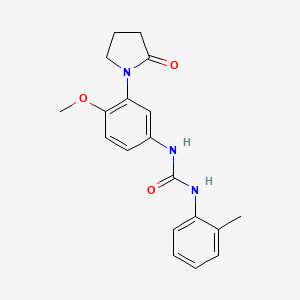
![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)
